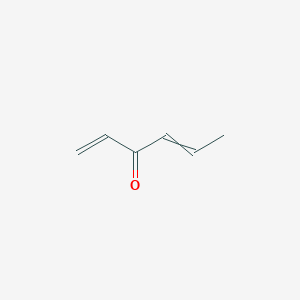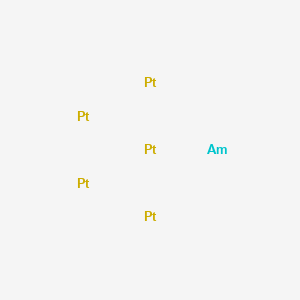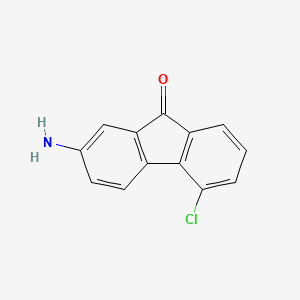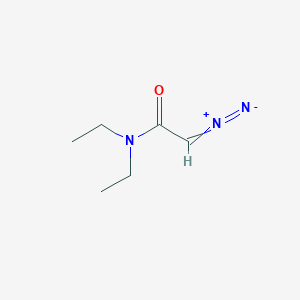![molecular formula C7H14O B14725219 (2S)-2-[(Prop-2-en-1-yl)oxy]butane CAS No. 6140-79-0](/img/structure/B14725219.png)
(2S)-2-[(Prop-2-en-1-yl)oxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(Prop-2-en-1-yl)oxy]butane is an organic compound with a unique structure that includes an allyl ether group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Prop-2-en-1-yl)oxy]butane typically involves the reaction of (2S)-2-butanol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of (2S)-2-butanol is deprotonated by the base, forming an alkoxide ion. This alkoxide ion then attacks the electrophilic carbon in allyl bromide, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(Prop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN_3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction typically produces saturated ethers.
Aplicaciones Científicas De Investigación
(2S)-2-[(Prop-2-en-1-yl)oxy]butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2S)-2-[(Prop-2-en-1-yl)oxy]butane exerts its effects involves its reactivity towards various chemical reagents. The allyl ether group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-[(Prop-2-en-1-yl)oxy]propane: Similar structure but with a propane backbone.
(2S)-2-[(Prop-2-en-1-yl)oxy]pentane: Similar structure but with a pentane backbone.
Uniqueness
(2S)-2-[(Prop-2-en-1-yl)oxy]butane is unique due to its specific combination of an allyl ether group and a butane backbone, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and industrial applications.
Propiedades
Número CAS |
6140-79-0 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(2S)-2-prop-2-enoxybutane |
InChI |
InChI=1S/C7H14O/c1-4-6-8-7(3)5-2/h4,7H,1,5-6H2,2-3H3/t7-/m0/s1 |
Clave InChI |
MPRMGDHFHHJKCB-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@H](C)OCC=C |
SMILES canónico |
CCC(C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


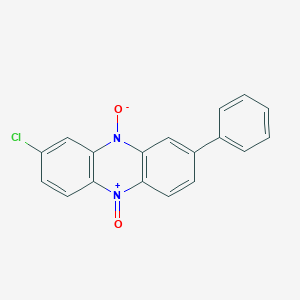
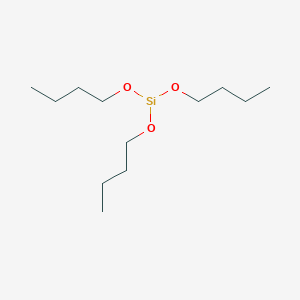
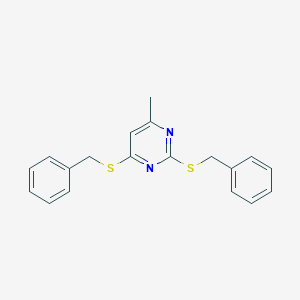
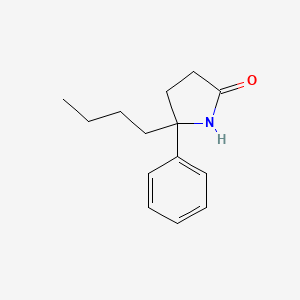

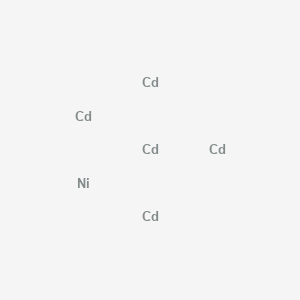
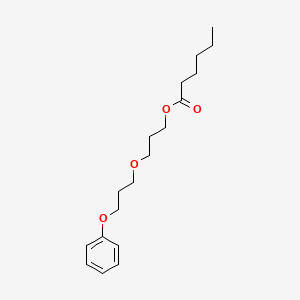
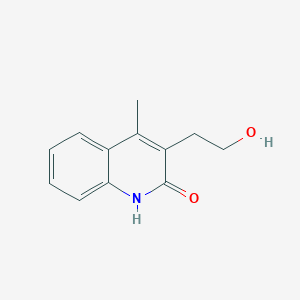
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
